molecular formula C16H28N4O3 B1488833 Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 2097946-09-1

Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1488833
CAS No.: 2097946-09-1
M. Wt: 324.42 g/mol
InChI Key: ATMLSTQVSUGTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H28N4O3 and its molecular weight is 324.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate and related compounds have been synthesized and characterized through various chemical reactions and analytical techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction and characterized by LCMS, NMR, IR, CHN elemental analysis, and single crystal XRD data. This compound exhibited moderate anthelmintic activity in biological evaluations (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Biological Activity

Certain derivatives of the target compound have been synthesized and tested for their biological activities. For instance, bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These analogs were tested for antitumor activity towards a panel of cell lines, with one compound exhibiting potent activity with a mean IC50 value of approximately 9.4 µM (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Intermediate for Biologically Active Compounds

The compound also serves as an important intermediate in the synthesis of other biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate for compounds such as crizotinib, which was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and characterized by MS and NMR spectrum, with a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Properties

IUPAC Name

tert-butyl 4-amino-3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3/c1-15(2,3)13-18-12(23-19-13)10-9-20(8-7-11(10)17)14(21)22-16(4,5)6/h10-11H,7-9,17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMLSTQVSUGTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-amino-3-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

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